1,3-Butanesultone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

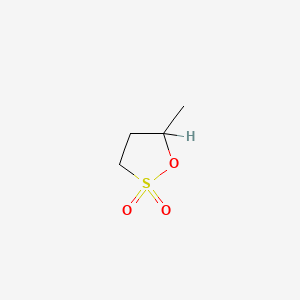

Structure

3D Structure

Properties

IUPAC Name |

5-methyloxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-4-2-3-8(5,6)7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHYISCRHEVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954547 | |

| Record name | 5-Methyl-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-23-4 | |

| Record name | 1,2-Oxathiolane, 5-methyl-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxathiolane, 5-methyl-, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Butanesultone: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanesultone, a cyclic sulfonic acid ester, is a versatile reagent in modern organic synthesis. Its unique chemical structure, characterized by a strained four-membered ring containing a sulfonate group, makes it a potent alkylating agent. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, key applications in research and drug development, and detailed experimental protocols. As Senior Application Scientists, we aim to provide not just data, but also field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical utility.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a reagent are fundamental to its effective and safe use in any research or development setting.

CAS Number: 3289-23-4[1]

Synonyms: 5-Methyl-1,2-oxathiolane 2,2-dioxide, 3-Hydroxy-1-butanesulfonic acid gamma-lactone[2][3][4][5]

Molecular Formula: C₄H₈O₃S[2][3][5]

Molecular Weight: 136.17 g/mol [4][5]

Appearance: Colorless to light yellow liquid[4]

The following table summarizes the key physicochemical data for this compound:

| Property | Value | Source |

| CAS Number | 3289-23-4 | [1][2][3] |

| Molecular Formula | C₄H₈O₃S | [2][3][5] |

| Molecular Weight | 136.17 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 157.5 °C at 14 Torr | [4] |

| Density | ~1.28 g/cm³ (predicted) | [4] |

| SMILES | O=[S]1(OC(C)CC1)=O | [1][2] |

The Chemistry of Sulfoalkylation: Mechanism and Reactivity

Sultones, including this compound, are primarily utilized as sulfoalkylating agents.[6] This class of reaction introduces a sulfonate-containing alkyl group to a nucleophile, a transformation of significant interest in pharmaceutical sciences for enhancing the aqueous solubility of drug candidates.[6]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The nucleophile attacks the carbon atom adjacent to the ester oxygen, leading to the opening of the strained sultone ring. This ring-opening relieves the inherent strain in the cyclic ester, providing a thermodynamic driving force for the reaction. The general mechanism is depicted below:

Caption: Generalized SN2 mechanism for the sulfoalkylation reaction of this compound.

The reactivity of sultones is influenced by their ring size. For instance, the five-membered ring of 1,3-propanesultone exhibits greater ring strain than the six-membered ring of 1,4-butanesultone, making it a more reactive alkylating agent.[6] This difference in reactivity is a critical consideration in experimental design, influencing reaction times, yields, and the choice of reaction conditions.

Applications in Drug Development and Beyond

The ability of this compound and related sultones to introduce sulfonate moieties is leveraged in several areas of research and development:

-

Improving Drug Solubility: A primary application in drug development is the enhancement of aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs).[6] The introduction of a sulfobutyl group can significantly increase the water solubility of hydrophobic compounds.[7] A notable example is the synthesis of sulfobutyl ether-beta-cyclodextrin (SBECD), a solubilizing agent for poorly water-soluble drugs, which utilizes 1,4-butanesultone.[2][6]

-

Synthesis of Surfactants: The reaction of sultones with tertiary amines is a common method for producing sulfobetaines, a class of zwitterionic surfactants.[7] These surfactants exhibit high water solubility and are stable over a wide range of pH and ionic strengths.[7]

-

Ionic Liquids: Sultones are used in the synthesis of zwitterionic-type molten salts and other ionic liquids.[7] These compounds can serve as environmentally benign catalysts and solvents in various chemical transformations.[2][7]

-

Pharmaceutical Intermediates: The sultone scaffold is a key structural feature in various medicinally active compounds, and they are used in the synthesis of drugs with a range of therapeutic applications.[7][8][9][10]

Safety and Handling

This compound, like other sultones, is a reactive chemical and must be handled with appropriate safety precautions. While specific toxicity data for this compound is not as widely available as for its analogs, it is prudent to treat it as a potentially hazardous substance. Both 1,3-propane sultone and 1,4-butane sultone are classified as toxic, mutagenic, and carcinogenic compounds.[6]

Core Handling Principles:

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid Inhalation and Contact: Avoid inhaling vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep containers tightly sealed.

Experimental Protocol: Synthesis of a Sulfobutylated Compound

While a specific, peer-reviewed protocol for a reaction with this compound was not found, the following detailed protocol for the synthesis of sulfobutyl ether-β-cyclodextrin (SBECD) using 1,4-butanesultone provides a robust and illustrative example of a sulfoalkylation reaction.[2][3][4] The principles and techniques are directly applicable to reactions with this compound.

Objective: To synthesize sulfobutyl ether-β-cyclodextrin by reacting β-cyclodextrin with 1,4-butanesultone in an alkaline medium.

Materials:

-

β-Cyclodextrin

-

1,4-Butanesultone

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) for neutralization

-

Organic solvent for washing (e.g., dichloromethane)

-

Ethanol for precipitation

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature controller

-

pH meter

-

Filtration apparatus

-

Lyophilizer (freeze-dryer)

Step-by-Step Methodology:

-

Activation of β-Cyclodextrin:

-

In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve a specific amount of β-cyclodextrin in an aqueous solution of sodium hydroxide under vigorous stirring. The base activates the hydroxyl groups of the cyclodextrin, making them more nucleophilic.

-

Control the reaction temperature, for example, at 70°C.[2][3]

-

-

Sulfoalkylation Reaction:

-

Slowly add 1,4-butanesultone to the reaction mixture through a dropping funnel. The rate of addition should be controlled to manage the exothermic nature of the reaction.

-

Maintain the reaction at the set temperature and continue stirring. The pH of the reaction mixture will decrease as the reaction progresses. It is crucial to monitor and maintain the pH within a specific range (e.g., 8.80-9.70) by adding more NaOH solution as needed.[3] This ensures the continued activation of the cyclodextrin and drives the reaction to completion.

-

-

Quenching and Neutralization:

-

Once the reaction is complete (as determined by monitoring the consumption of the starting material, for instance, by thin-layer chromatography), cool the reaction mixture to room temperature.

-

Neutralize the excess base by carefully adding an aqueous solution of hydrochloric acid until the pH reaches 6-6.5.[11]

-

-

Purification:

-

The crude product may contain unreacted starting materials and by-products. A common purification step involves washing the aqueous solution with an organic solvent like dichloromethane to remove unreacted 1,4-butanesultone.[11]

-

Further purification can be achieved through techniques like dialysis or ultrafiltration to remove salts and other small molecule impurities.[11]

-

-

Isolation of the Final Product:

-

The purified aqueous solution of the product is then concentrated.

-

The final product is typically isolated by precipitation with a water-miscible organic solvent like ethanol, followed by filtration and drying, or by lyophilization (freeze-drying) to obtain a solid powder.[11]

-

The following diagram illustrates the workflow for this synthesis:

Caption: Experimental workflow for the synthesis of sulfobutyl ether-β-cyclodextrin.

Expected Spectroscopic Signatures of this compound

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The protons on the carbon bearing the methyl group will be a multiplet, as will the protons on the adjacent methylene group. The protons on the carbon attached to the sulfonate oxygen will also be a multiplet. The methyl group will appear as a doublet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in different chemical environments. The chemical shifts will be influenced by the electronegativity of the attached atoms (oxygen and sulfur).

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group, typically in the region of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹. C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS): In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 136. Common fragmentation patterns for cyclic compounds involve the loss of small neutral molecules. For this compound, fragmentation could involve the loss of SO₂, resulting in a fragment ion corresponding to butene.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in pharmaceutical development and other areas of chemical synthesis. Its utility primarily stems from its ability to act as a sulfoalkylating agent, a property that is exploited to modify the physicochemical properties of molecules, most notably to enhance their aqueous solubility. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective use in the laboratory. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to confidently and safely incorporate this compound and related sultones into their synthetic strategies.

References

- 1. alentris.org [alentris.org]

- 2. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]

- 3. CN104892797B - Synthesis method of sulfobutyl ether-beta-cyclodextrin with specific average substitution degree - Google Patents [patents.google.com]

- 4. Continuous tank reactor synthesis of highly substituted sulphobutylether β-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfobutyl Ether Beta-Cyclodextrin|Research Use [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 3289-23-4 | Benchchem [benchchem.com]

- 8. What is 1,3-Propane sultone - Chemical Supplier Unilong [unilongindustry.com]

- 9. The Latest Applications of 1,3-Propane Sultone - Nanjing Chemical Material Corp. [njchm.com]

- 10. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]

- 11. US20200095343A1 - Improved method for the preparation of sulfobutylether beta cyclodextrin sodium - Google Patents [patents.google.com]

Spectroscopic Analysis of 1,3-Butanesultone: A Technical Guide for Researchers

An In-depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Characteristics of 5-Methyl-1,2-oxathiolane 2,2-dioxide

Introduction

1,3-Butanesultone, systematically named 5-Methyl-1,2-oxathiolane 2,2-dioxide (CAS No. 3289-23-4), is a member of the sultone family of compounds, which are cyclic esters of hydroxysulfonic acids.[1] Sultones are recognized for their utility as versatile intermediates in organic synthesis, serving as potent alkylating agents to introduce sulfonate functionalities into various molecules.[1] This modification can significantly alter the physicochemical properties of the parent compound, such as its solubility.[2] The application of sultones extends to the synthesis of surfactants, ionic liquids, and as electrolyte additives in lithium-ion batteries.[1]

Given the significance of this class of compounds, a thorough understanding of their structural and electronic properties is paramount for their effective application in research and development. Spectroscopic analysis provides a powerful toolkit for the elucidation of molecular structure. This technical guide offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

It is important to note that while this compound is commercially available, a complete set of its experimentally-derived spectroscopic data is not readily accessible in public databases.[3][4][5][6] Therefore, this guide will present a detailed analysis based on established spectroscopic principles and data from closely related analogues, such as 1,4-Butanesultone and 1,3-Propanesultone, to provide a robust, predictive framework for the spectroscopic characterization of this compound.

Molecular Structure

The structural formula of this compound reveals a five-membered ring containing a sulfonate ester group, with a methyl substituent at the 5-position.

Figure 1: Chemical structure of this compound (5-Methyl-1,2-oxathiolane 2,2-dioxide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and sulfur atoms, as well as the anisotropic effects of the S=O bonds.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ha | ~4.8 - 5.0 | m | |

| Hb | ~2.2 - 2.4 | m | |

| Hc | ~2.6 - 2.8 | m | |

| Hd | ~1.5 | d | ~6.5 |

Interpretation:

-

Ha (methine proton): This proton is attached to the carbon bearing the oxygen atom of the sultone ring and a methyl group. Its position is expected to be the most downfield due to the deshielding effect of the adjacent oxygen atom.

-

Hb and Hc (methylene protons): These protons are on the carbon atoms adjacent to the methine and the sulfur-bearing carbon, respectively. They will likely appear as complex multiplets due to diastereotopicity and coupling to each other and to the neighboring protons.

-

Hd (methyl protons): The protons of the methyl group will appear as a doublet due to coupling with the adjacent methine proton (Ha).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Sultone) | Not Applicable |

| C-O | ~75 - 80 |

| C-S | ~50 - 55 |

| CH₂ | ~25 - 30 |

| CH₃ | ~20 - 25 |

Interpretation:

-

C-O Carbon: The carbon atom bonded to the oxygen of the sultone ring is expected to have the most downfield chemical shift due to the high electronegativity of oxygen.

-

C-S Carbon: The carbon atom attached to the sulfur atom will also be deshielded, though to a lesser extent than the C-O carbon.

-

CH₂ Carbon: The methylene carbon will have a chemical shift in the aliphatic region.

-

CH₃ Carbon: The methyl carbon will appear at the most upfield position in the spectrum.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of a sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum, especially for quaternary carbons (though none are present in this compound).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| S=O (asymmetric stretch) | ~1340 - 1360 |

| S=O (symmetric stretch) | ~1150 - 1170 |

| C-O-S stretch | ~1000 - 1020 |

| C-H (sp³ stretch) | ~2850 - 3000 |

Interpretation:

The most characteristic feature in the IR spectrum of this compound will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group. The presence of sp³ C-H and C-O-S stretching vibrations will also be evident.

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a liquid sample like this compound is:

-

Sample Preparation: Apply a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first and then the spectrum of the sample. The instrument software will automatically subtract the background.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Predicted Mass Spectrum Data

| m/z | Predicted Fragment |

| 136 | [M]⁺ (Molecular Ion) |

| 72 | [M - SO₂]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 136, corresponding to its molecular weight. A prominent fragmentation pathway for sultones is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 72. Further fragmentation of the hydrocarbon portion would lead to smaller alkyl fragments.

Figure 2: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The presented data, based on established spectroscopic principles and comparison with related compounds, offers a valuable resource for researchers and scientists working with this versatile synthetic intermediate. While experimentally-derived data is preferred, this predictive framework serves as a robust guide for the identification and characterization of this compound, enabling its confident application in drug development and materials science. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data for this and similar compounds.

References

Ring-opening reactions of 1,3-Butanesultone with nucleophiles

An In-Depth Technical Guide to the Ring-Opening Reactions of 1,3-Butanesultone with Nucleophiles

Authored by a Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the ring-opening reactions of this compound, a versatile gamma-sultone, with a diverse range of nucleophiles. As a cyclic sulfonate ester, this compound serves as a potent electrophile, enabling the introduction of a sulfobutyl moiety onto various molecular scaffolds. This process, known as sulfoalkylation, is of paramount importance in medicinal chemistry and materials science for modulating the physicochemical properties of parent molecules, most notably their aqueous solubility. This guide delves into the mechanistic underpinnings of these reactions, examines the critical aspect of regioselectivity, provides detailed experimental protocols for key transformations, and discusses the applications of the resulting organosulfonates.

Introduction: The Chemistry and Utility of this compound

This compound is a five-membered cyclic ester of 4-hydroxybutane-2-sulfonic acid. The inherent ring strain within this gamma-sultone renders it significantly more reactive towards nucleophiles compared to its acyclic counterparts or larger ring-sized sultones like 1,4-butanesultone (a delta-sultone).[1] This heightened reactivity is a key attribute that makes it an efficient reagent for sulfoalkylation under relatively mild conditions.[2]

The ring-opening of this compound provides a straightforward and atom-economical method for installing a sulfonate group, a strongly acidic and highly polar functional group. The incorporation of this moiety can dramatically enhance the water solubility of hydrophobic molecules, a critical consideration in the formulation of pharmaceuticals and other bioactive compounds.[1] The resulting sulfonates also find applications as surfactants, dye components, and specialty polymers.[3][4]

Safety Considerations: It is crucial to note that related sultones, such as 1,3-propane sultone, are classified as potent alkylating agents and are considered toxic, mutagenic, and potentially carcinogenic. While specific toxicity data for this compound is less prevalent, it should be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).

The Mechanism of Ring-Opening: An S(_N)2 Pathway

The ring-opening of this compound with a nucleophile proceeds through a classic bimolecular nucleophilic substitution (S(_N)2) mechanism.[1] The nucleophile attacks one of the electrophilic carbon atoms of the sultone ring, leading to the cleavage of a carbon-oxygen bond and the concomitant formation of a new carbon-nucleophile bond.

The general reaction pathway can be visualized as follows:

Caption: Generalized S(_N)2 mechanism for the ring-opening of this compound.

Regioselectivity: The Critical Question of C2 vs. C4 Attack

A key consideration in the ring-opening of the asymmetrically substituted this compound is the regioselectivity of the nucleophilic attack. The nucleophile can, in principle, attack either the carbon at the 2-position (C2, adjacent to the sulfonyl group) or the carbon at the 4-position (C4, bearing the methyl group).

The regiochemical outcome is governed by a combination of steric and electronic factors, and can also be influenced by the reaction conditions, potentially leading to either the kinetic or thermodynamic product.[5][6][7][8]

-

Steric Hindrance: The methyl group at the C4 position presents a greater steric impediment compared to the hydrogen atoms at the C2 position. Therefore, from a purely steric standpoint, nucleophilic attack would be favored at the less hindered C2 position.

-

Electronic Effects: The electron-withdrawing sulfonate group influences the electrophilicity of the adjacent carbon atoms. While both C2 and C4 are rendered electrophilic, the precise electronic distribution can be complex.

-

Kinetic vs. Thermodynamic Control: Under conditions of kinetic control (typically lower temperatures and shorter reaction times), the product that is formed fastest will predominate. This is usually the product resulting from the attack at the sterically most accessible site (C2). Under thermodynamic control (higher temperatures, longer reaction times, and reversible conditions), the most stable product will be the major isomer. The relative stability of the resulting sulfonates would depend on the substitution pattern.

Reactions with Various Nucleophiles: A Practical Guide

Nitrogen Nucleophiles: Synthesis of Sulfobetaines and N-Sulfobutylamines

Amines are excellent nucleophiles for the ring-opening of this compound. Primary and secondary amines yield the corresponding amino sulfonic acids, while tertiary amines produce zwitterionic sulfobetaines.[5][9]

Experimental Protocol: Synthesis of a Sulfobetaine from a Tertiary Amine

This protocol is adapted from the synthesis of related sulfobetaines.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the tertiary amine (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.

-

Addition of this compound: To the stirred solution, add this compound (1.05 eq.) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or NMR. The zwitterionic product often precipitates from the solution as a white solid.

-

Workup and Purification: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold solvent (acetone or diethyl ether) to remove any unreacted starting materials. Dry the product under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid triturated with a non-polar solvent to induce crystallization.

Oxygen Nucleophiles: Synthesis of Alkoxy- and Aryloxysulfonates

Alcohols and phenols can act as nucleophiles, typically after deprotonation with a base to form the more nucleophilic alkoxide or phenoxide.

Experimental Protocol: Reaction with Sodium Methoxide

This is a general procedure that can be adapted for other alkoxides.

-

Preparation of Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium methoxide (1.1 eq.) in anhydrous methanol.

-

Addition of this compound: Cool the sodium methoxide solution in an ice bath. Add this compound (1.0 eq.) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Workup and Purification: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride. Remove the methanol under reduced pressure. The resulting aqueous solution can be extracted with an organic solvent if the product is sufficiently non-polar. Alternatively, for highly polar products, the water can be removed by lyophilization, and the product purified by column chromatography on silica gel.

Sulfur Nucleophiles: Synthesis of Thioethersulfonates

Thiols are excellent nucleophiles and readily react with this compound, often under basic conditions to form the corresponding thiolate.

Experimental Protocol: Reaction with Thiophenol

-

Reaction Setup: To a solution of thiophenol (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.2 eq.). Stir the mixture at room temperature for 30 minutes to form the thiophenoxide in situ.

-

Addition of this compound: Add this compound (1.05 eq.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 50-70 °C and stir for 6-18 hours.

-

Workup and Purification: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of 2-3. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Carbon Nucleophiles: Formation of Carbon-Carbon Bonds

Organometallic reagents such as Grignard reagents and organolithiums can also be used as carbon nucleophiles for the ring-opening of this compound, leading to the formation of new carbon-carbon bonds. These reactions must be carried out under strictly anhydrous conditions.

Data Summary: Reaction Conditions and Expected Outcomes

The following table provides a generalized summary of reaction conditions for the ring-opening of this compound with various nucleophiles. Yields and regioselectivity are highly dependent on the specific substrate and conditions and should be optimized for each case.

| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Type |

| Nitrogen | Primary/Secondary Amine | None or K₂CO₃ | Acetonitrile, DMF | 25-60 | 12-24 | Amino sulfonic acid |

| Tertiary Amine | None | Acetonitrile, Acetone | 25-60 | 12-24 | Sulfobetaine | |

| Oxygen | Alcohol | NaH, NaOMe, KOtBu | THF, Methanol | 0-25 | 4-12 | Alkoxy sulfonic acid |

| Phenol | K₂CO₃, NaOH | DMF, Acetonitrile | 25-80 | 8-24 | Aryloxy sulfonic acid | |

| Sulfur | Thiol | K₂CO₃, Et₃N | DMF, Acetonitrile | 25-70 | 6-18 | Thioether sulfonic acid |

| Carbon | Grignard Reagent | N/A | THF, Diethyl ether | 0-25 | 2-8 | Alkyl/Aryl sulfonic acid |

Applications in Drug Development and Materials Science

The primary application of the ring-opening of this compound is the introduction of a sulfobutyl group to enhance aqueous solubility. This is particularly valuable in drug development, where poor solubility can hinder the bioavailability and formulation of promising drug candidates. For instance, the sulfoalkylation of cyclodextrins with sultones has been used to create effective solubilizing agents for poorly water-soluble drugs.[1]

In materials science, the sulfonate-containing products derived from this compound are used in the synthesis of:

-

Surfactants and Detergents: The amphiphilic nature of molecules containing a hydrophobic tail and a hydrophilic sulfonate head group makes them effective surfactants.[2]

-

Polymer Chemistry: Sulfonated monomers can be polymerized to create ion-exchange resins and polyelectrolytes.

-

Dye Synthesis: The incorporation of sulfonate groups can improve the water solubility and binding properties of dyes to fabrics.

Conclusion and Future Outlook

The ring-opening reactions of this compound with nucleophiles represent a powerful and versatile tool in synthetic chemistry. The high reactivity of this gamma-sultone, driven by its inherent ring strain, allows for the efficient introduction of the highly polar sulfonate functionality under a variety of conditions. While the general S(_N)2 mechanism is well-understood, further research into the regioselectivity of these reactions with a broader range of nucleophiles and under varied conditions would provide valuable insights for synthetic chemists. The continued application of these reactions is expected to play a significant role in the development of new pharmaceuticals with improved pharmacokinetic profiles and in the creation of advanced materials with tailored properties.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Butane sultone | 1633-83-6 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,3-Butanesultone in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Niche Reagent

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a reagent's physicochemical properties is not merely academic—it is the bedrock of innovation. 1,3-Butanesultone, a member of the sultone family of cyclic sulfonate esters, presents a unique profile of reactivity and potential utility in organic synthesis and materials science. However, a notable gap exists in the readily available literature regarding its quantitative solubility in a diverse array of organic solvents. This guide is crafted to address this gap, not by presenting a simple table of pre-existing data, but by providing a robust framework for understanding, predicting, and—most critically—experimentally determining the solubility of this compound. As a Senior Application Scientist, my objective is to equip you with both the theoretical underpinnings and the practical, field-tested methodologies to confidently navigate the solubility landscape of this compound and similar compounds in your own laboratory settings.

This compound: A Profile

This compound (CAS No: 3289-23-4), chemically known as 5-Methyl-1,2-oxathiolane 2,2-dioxide, is a cyclic sulfonate ester.[1] Like its more studied relatives, 1,3-propane sultone and 1,4-butane sultone, it is a potent alkylating agent, a characteristic that makes it a valuable intermediate in chemical synthesis.[2] The introduction of the sulfoalkyl group can modify the properties of a parent molecule, notably to enhance water solubility, a critical factor in drug delivery and the formulation of various chemical products.[2]

While specific applications of this compound are less documented than its analogues, the functional group it imparts is of significant interest in the development of surfactants, dyes, and pharmaceutical intermediates.[2] Given its utility, a thorough understanding of its solubility is paramount for reaction design, purification, and formulation.

The Theoretical Cornerstone: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3][4][5] This adage suggests that substances with similar polarities are more likely to be soluble in one another.[3][4][5]

-

Polar Solutes in Polar Solvents: Polar molecules, like this compound with its polar sulfonate ester group, are expected to dissolve well in polar solvents. The dipole-dipole interactions and, in some cases, hydrogen bonding between the solute and solvent molecules overcome the solute-solute and solvent-solvent interactions, leading to dissolution.[4]

-

Nonpolar Solutes in Nonpolar Solvents: Conversely, nonpolar compounds are more soluble in nonpolar solvents due to favorable van der Waals forces.

However, a more nuanced understanding requires consideration of the interplay of various intermolecular forces:

-

Dipole-Dipole Interactions: The polar nature of the S=O and C-O bonds in the sultone ring of this compound creates a significant dipole moment, which will strongly influence its interaction with polar solvents.

-

London Dispersion Forces: These forces are present in all molecules and will play a role in the solubility in less polar solvents.

-

Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, the oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents like alcohols.

The interplay of these forces dictates the overall solubility of a solute in a given solvent. For a molecule like this compound, which has both polar (the sulfonate ester group) and nonpolar (the butane backbone) regions, its solubility will be a balance of these interactions.

Predicted Solubility Profile of this compound

In the absence of extensive published quantitative data for this compound, we can predict its solubility trends based on the principles of solvent polarity and the known behavior of similar sultones, such as 1,3-propane sultone and 1,4-butane sultone, which are soluble in a range of organic solvents.[6][7][8]

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The strong dipole moments of these solvents will effectively solvate the polar sulfonate ester group of this compound. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the oxygen atoms of the sultone, in addition to dipole-dipole interactions, facilitating dissolution. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | These solvents have a moderate polarity that can interact favorably with both the polar and nonpolar regions of the this compound molecule. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The polar nature of this compound will limit its solubility in these nonpolar solvents, although some interaction via London dispersion forces is possible. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The significant mismatch in polarity between the highly polar solute and nonpolar solvent will likely result in poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published data, experimental determination of solubility is essential. The following is a detailed, step-by-step protocol for determining the solubility of this compound in an organic solvent using UV-Visible Spectroscopy. This method is widely applicable, reliable, and can be adapted for other analytical techniques such as HPLC.[9][10][11][12][13]

Principle of the Method

This protocol is based on the preparation of a saturated solution of this compound in the solvent of interest. After allowing the solution to reach equilibrium, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is quantified using a pre-established calibration curve.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

Experimental Workflow Diagram

Caption: Workflow for solubility determination using UV-Vis spectroscopy.

Step-by-Step Protocol

Part 1: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of a high, known concentration. Ensure complete dissolution.

-

Prepare Standard Solutions: Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing concentrations.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. Measure the absorbance of each standard solution at this λmax.

-

Generate Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable for a reliable calibration.

Part 2: Preparation of Saturated Solution and Analysis

-

Create a Slurry: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to bring its concentration within the range of the calibration curve.

-

Sample Measurement: Measure the absorbance of the diluted sample at the predetermined λmax.

-

Calculation of Solubility: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

The Interplay of Solvent Properties and Solubility

The solubility of this compound is not solely dependent on polarity but is influenced by a combination of solvent properties. Understanding these relationships allows for more informed solvent selection in practical applications.

Caption: Factors influencing the solubility of this compound.

-

Dielectric Constant: This property reflects a solvent's ability to separate ions. While this compound is not ionic, a higher dielectric constant generally correlates with higher polarity and better solvation of polar molecules.

-

Hydrogen Bond Donating/Accepting Ability: Solvents that are hydrogen bond donors (e.g., alcohols) or acceptors (e.g., ethers, ketones) can interact favorably with the oxygen atoms of the sultone, enhancing solubility.

-

Polarizability: This is the ease with which the electron cloud of a molecule can be distorted. Solvents with high polarizability can induce dipoles and participate in stronger London dispersion forces, which can be significant for the nonpolar portion of the this compound molecule.

By considering these properties in concert, a researcher can make more accurate predictions about the solubility of this compound in a novel solvent system.

Conclusion: A Framework for Empirical Success

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents remains an area for future investigation, this guide provides the necessary theoretical framework and a robust experimental protocol to empower researchers to determine this critical parameter in their own laboratories. The principles of "like dissolves like," coupled with a nuanced understanding of intermolecular forces and solvent properties, provide a strong predictive foundation. The detailed UV-Vis spectroscopy method offers a reliable and accessible means of obtaining quantitative solubility data. By applying these principles and protocols, researchers, scientists, and drug development professionals can confidently incorporate this compound into their synthetic and formulation workflows, paving the way for new discoveries and innovations.

References

- 1. chemwhat.com [chemwhat.com]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. homework.study.com [homework.study.com]

- 6. The properties and uses of 1,3-Propane sultone _Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 1,3-Propanesultone: Chemical properties, uses and carcinogenicity_Chemicalbook [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. improvedpharma.com [improvedpharma.com]

Molecular structure and conformation of 1,3-Butanesultone

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,3-Butanesultone

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound (5-Methyl-1,2-oxathiolane 2,2-dioxide), a significant γ-sultone. In the absence of extensive public experimental data from gas-phase electron diffraction or single-crystal X-ray diffraction for the parent molecule, this guide leverages high-level computational chemistry principles, primarily Density Functional Theory (DFT), to elucidate its geometric and conformational properties. We explore the puckered nature of the five-membered 1,2-oxathiolane 2,2-dioxide ring, the conformational isomerism introduced by the C5-methyl substituent, and the methodologies employed to characterize such systems. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this versatile chemical intermediate.

Introduction to this compound

This compound, systematically named 5-Methyl-1,2-oxathiolane 2,2-dioxide, is a cyclic sulfonate ester belonging to the class of γ-sultones. With the molecular formula C₄H₈O₃S and a molecular weight of 136.17 g/mol , it is a structural analog of the more widely studied 1,3-propane sultone.[1][2] Sultones are recognized as potent alkylating agents and are pivotal intermediates in the synthesis of a wide range of products, including specialized surfactants, pharmaceutical compounds, and advanced materials such as electrolyte additives for lithium-ion batteries.[1][3]

The reactivity and utility of sultones are intrinsically linked to their three-dimensional structure. The five-membered ring of a γ-sultone is inherently strained, which contributes to its higher reactivity compared to larger, more stable ring systems like the six-membered δ-sultones (e.g., 1,4-butane sultone).[3] A thorough understanding of the precise molecular geometry and the dynamic conformational behavior of this compound is therefore essential for predicting its reactivity, designing novel synthetic pathways, and understanding its interactions in biological or material systems.

Caption: 2D representation of this compound with IUPAC numbering.

Molecular Geometry

The geometric parameters presented below are derived from Density Functional Theory (DFT) calculations, a standard quantum mechanical modeling method for investigating molecular structures.[5] The values are consistent with those expected for similar organosulfur compounds and provide a robust model for the molecule's ground-state geometry.[6][7]

Table 1: Calculated Geometric Parameters for this compound (Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |

| Bond Lengths | S=O (sulfone) | 1.445 | Bond Angles | O=S=O | 121.5 |

| S–O (ester) | 1.610 | O=S–O (ester) | 107.8 | ||

| S–C | 1.795 | O=S–C | 109.2 | ||

| C–O (ester) | 1.460 | O(ester)–S–C | 95.5 | ||

| C3–C4 | 1.538 | S–C3–C4 | 104.1 | ||

| C4–C5 | 1.540 | C3–C4–C5 | 105.3 | ||

| C5–C(methyl) | 1.535 | C4–C5–O(ester) | 106.8 | ||

| S–O(ester)–C5 | 111.2 |

Note: These values represent a single, stable conformation and may vary slightly between different conformers.

The S–O(ester)–C5–C4–C3 ring is a five-membered heterocycle. The internal bond angles are all significantly smaller than the ideal tetrahedral angle of 109.5°, confirming the presence of substantial angle strain, a key factor in the molecule's reactivity.

Conformational Analysis

Five-membered rings are not planar. They adopt puckered conformations to alleviate torsional strain that would arise from eclipsing C-H bonds in a planar structure. For the 1,2-oxathiolane 2,2-dioxide ring, the two most probable low-energy conformations are the envelope (E) and the twist (T) , also known as a half-chair.

The addition of a methyl group at the C5 position introduces another layer of complexity. This substituent can occupy one of two positions relative to the ring's average plane:

-

Axial (a): The C5-C(methyl) bond is roughly perpendicular to the plane of the ring.

-

Equatorial (e): The C5-C(methyl) bond points away from the ring, lying roughly within its plane.

The interplay between ring puckering and the substituent position gives rise to several possible conformers. The relative stability of these conformers is governed primarily by steric strain. Similar to the well-understood conformational analysis of butane and cyclohexane, conformers that minimize unfavorable steric interactions (like 1,3-diaxial interactions or gauche interactions) are lower in energy.[8][9]

For this compound, the lowest energy conformation is predicted to be an envelope or twist form where the bulky methyl group occupies a pseudo-equatorial position. This minimizes steric repulsion with the other atoms in the ring. The pseudo-axial conformer is higher in energy due to steric hindrance, particularly with the hydrogen atoms on C3 and C4.

References

- 1. chemscene.com [chemscene.com]

- 2. 1,2-Oxathiolane, 2,2-dioxide [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. ijcps.org [ijcps.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Butane Conformational Analysis [research.cm.utexas.edu]

- 9. An Understanding of the Conformational Analysis of N-Butane in Stereochemistry [unacademy.com]

An In-depth Technical Guide to the Purity Analysis and Characterization of 1,3-Butanesultone

Foreword: The Imperative for Rigorous Characterization

1,3-Butanesultone (CAS 3289-23-4), a cyclic sulfonic acid ester, serves as a crucial intermediate in organic synthesis, particularly for introducing the sulfobutyl functional group into various molecules.[1] Its applications span the development of specialized polymers, surfactants, and, significantly, active pharmaceutical ingredients (APIs). However, the sultone functional group belongs to a class of compounds that can act as alkylating agents, posing a potential risk of genotoxicity.[2][3] This toxicological profile mandates an exceptionally high standard of purity and rigorous impurity control, especially when used in materials intended for human use.

This guide provides a comprehensive framework for the analytical characterization and purity assessment of this compound. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for method selection, data interpretation, and the establishment of a robust, self-validating analytical control strategy. The methodologies detailed herein are designed to provide researchers, analysts, and drug development professionals with the expertise to ensure the quality, safety, and regulatory compliance of this vital chemical intermediate.

Part 1: Physicochemical and Spectroscopic Identity

A foundational step in any purity analysis is the unambiguous confirmation of the primary material's identity. This is achieved by correlating its measured physical and spectroscopic properties with established reference data. This compound, with the chemical name 5-Methyl-1,2-oxathiolane 2,2-dioxide, is an isomer of the more commonly cited 1,4-Butanesultone.[4] It is critical to employ analytical techniques that can distinguish between these and other potential isomers.

Core Physicochemical Properties

The fundamental physical constants of a compound are intrinsic to its identity and purity. While comprehensive experimental data for this compound is not as widely published as for its 1,4-isomer, key properties can be compiled and compared.

| Property | Value (this compound) | Value (1,4-Butane sultone - for comparison) | Reference |

| CAS Number | 3289-23-4 | 1633-83-6 | [4][5] |

| Molecular Formula | C₄H₈O₃S | C₄H₈O₃S | [4][5] |

| Molecular Weight | 136.17 g/mol | 136.17 g/mol | [6][7] |

| Appearance | Data not widely available; expected to be a liquid or low-melting solid | Clear colorless to yellow liquid | [4][5] |

| Boiling Point | Data not widely available | >165 °C @ 25 mmHg; 152-153 °C @ 16 Torr | [5][8] |

| Melting Point | Data not widely available | 12-15 °C | [5][8] |

| Density | Data not widely available | 1.331 g/mL at 25 °C | [8] |

Spectroscopic Characterization

Spectroscopic techniques provide a detailed fingerprint of the molecular structure, offering the highest level of confidence in identification.

IR spectroscopy is an essential first-pass identification technique. The key is to identify functional group absorptions characteristic of the sultone ring.

-

Causality of Signal: The most prominent peaks in the IR spectrum of a sultone arise from the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group. These are typically very strong and sharp absorptions.

-

Expected Absorptions for this compound:

-

~1350-1330 cm⁻¹: Asymmetric SO₂ stretching.

-

~1190-1160 cm⁻¹: Symmetric SO₂ stretching.[9]

-

~2980-2850 cm⁻¹: C-H stretching from the alkane backbone.

-

~1000-900 cm⁻¹: S-O-C stretching.

-

-

Trustworthiness: A pure sample of this compound should exhibit these characteristic peaks with no significant absorptions in the -OH region (~3200-3600 cm⁻¹), which would indicate the presence of the primary hydrolysis impurity, 4-hydroxy-1-butanesulfonic acid. Comparing the obtained spectrum against a certified reference standard provides definitive identification.[10][11]

NMR provides the most definitive structural elucidation, mapping the carbon-hydrogen framework of the molecule.[12]

-

¹H NMR: The proton NMR spectrum allows for the direct observation of the hydrogen atoms in the molecule. For this compound (5-Methyl-1,2-oxathiolane 2,2-dioxide), the expected signals would be complex due to the chiral center at C5, leading to diastereotopic protons in the methylene groups. The key distinguishing feature from its 1,4-isomer is the presence of a methyl group doublet coupled to a methine proton.

-

Expected Signals: A multiplet for the methine proton (H-C5), multiplets for the diastereotopic methylene protons (H-C3 and H-C4), and a doublet for the methyl group protons.

-

-

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments.

-

Expected Signals: Four distinct signals corresponding to the methyl carbon, the two methylene carbons, and the methine carbon attached to the oxygen.

-

-

Self-Validation: The integration of the proton signals must correspond to the number of protons in each environment (e.g., 3H for the methyl group).[12] The chemical shifts and coupling patterns must be consistent with the proposed structure. Data from analogous compounds like 1,3-propanesultone and 1,4-butanesultone can serve as valuable references for predicting chemical shifts.[13][14]

MS provides the molecular weight of the compound and offers structural information through fragmentation patterns. When coupled with a chromatographic inlet (GC-MS or LC-MS), it is a powerful tool for both identification and impurity profiling.

-

Expected Data: The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) should be observed at m/z corresponding to the molecular weight (136.17).[7]

-

Fragmentation: The fragmentation pattern will be characteristic of the sultone ring structure. Common fragmentation pathways involve the loss of SO₂ (64 Da), providing strong evidence for the sultone class.

Part 2: Chromatographic Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, separating the main component from process-related impurities and degradation products. The choice between Gas and Liquid Chromatography is dictated by the volatility and thermal stability of the analyte and its potential impurities.

Overall Analytical Workflow

The comprehensive analysis of a this compound sample follows a logical progression, leveraging multiple techniques to build a complete purity profile.

Caption: A typical workflow for the comprehensive purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for analyzing volatile and thermally stable compounds like this compound and its non-polar impurities.[2] Its high sensitivity is crucial for detecting impurities at the parts-per-million (ppm) level required for genotoxic compounds.[15]

-

Expertise & Causality: The choice of a capillary column is critical. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like an HP-5MS) provides a good balance of selectivity for separating the analyte from potential synthesis byproducts.[16] The temperature program is optimized to ensure sufficient separation of early-eluting volatile impurities while allowing the main component to elute with a good peak shape in a reasonable time. Mass spectrometric detection is non-negotiable for this application, providing both universal detection (in scan mode) and highly sensitive, specific quantification (in selected ion monitoring or SIM mode).[15][16]

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Acetonitrile or Dichloromethane) at approximately 1 mg/mL.

-

Prepare the sample for analysis by dissolving it in the same solvent to a concentration of ~1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution to cover the expected impurity concentration range (e.g., 0.1 to 10 µg/mL).

-

-

Instrumentation & Conditions:

-

System: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[16]

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Inlet: Split/Splitless, 250 °C. Use a split injection (e.g., 50:1) for the main assay and consider a splitless injection for trace impurity analysis to improve sensitivity.

-

Injection Volume: 1 µL.

-

Oven Program: 70 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min. (This is a starting point and must be optimized).[17]

-

MS Transfer Line: 280 °C.

-

MS Ion Source: 230 °C.[18]

-

Acquisition: Full scan (m/z 35-350) for initial impurity identification. SIM mode for quantification of known impurities, monitoring characteristic ions (e.g., m/z 136 for the parent, and other specific fragments for known impurities).

-

-

Data Analysis:

-

Calculate the assay of this compound using the area normalization method or against a reference standard.

-

Identify impurities by comparing their mass spectra against libraries (e.g., NIST) and their retention times against known impurity standards.

-

Quantify impurities using the calibration curve generated from the standards.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for analyzing non-volatile or thermally labile impurities, such as the primary hydrolysis product, 4-hydroxy-1-butanesulfonic acid.[2][19]

-

Expertise & Causality: A reverse-phase (RP) method using a C18 column is the standard starting point.[20] this compound is a relatively polar compound, so a mobile phase with a high aqueous component is required for retention. An acidic modifier (e.g., phosphoric acid or formic acid) is often added to the mobile phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic or basic functional groups on the analytes or the column's residual silanols.[21] UV detection is suitable for general purity determination, but coupling to a mass spectrometer (LC-MS) is highly recommended for definitive peak identification and trace-level quantification of unknown impurities.[22]

-

Sample Preparation:

-

Prepare a diluent of Acetonitrile/Water (50:50 v/v).

-

Accurately prepare a stock solution of this compound reference standard in the diluent at approximately 1 mg/mL.

-

Prepare the sample for analysis by dissolving it in the diluent to a concentration of ~1 mg/mL.

-

-

Instrumentation & Conditions:

-

System: HPLC with UV Detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[20]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% B for 2 min, ramp to 95% B over 15 min, hold for 3 min, return to 5% B and equilibrate for 5 min. (This is a starting point for method development).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm (as sultones lack a strong chromophore, low UV is necessary).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Use the area percentage at 210 nm to report the purity and impurity levels.

-

For accurate quantification, especially of impurities with different UV responses, a relative response factor (RRF) should be determined for each known impurity against the main this compound peak.

-

Control of Residual Solvents

Residual solvents from the manufacturing process must be controlled according to regulatory guidelines such as ICH Q3C.[23] The standard method for this is static headspace gas chromatography (HS-GC).

-

Methodology: A sample of this compound is dissolved in a high-boiling solvent (e.g., DMSO), sealed in a headspace vial, and heated. This drives the volatile residual solvents into the vapor phase (the "headspace"). An automated sampler injects a portion of this vapor into the GC for separation and quantification, typically with a Flame Ionization Detector (FID).

-

Trustworthiness: This method is self-validating as it physically separates the volatile solvents from the non-volatile sample matrix, minimizing interference. Quantification is performed against external standards of the expected solvents.[23]

Part 3: Logical Framework for Impurity Investigation

The appearance of an unknown peak during chromatographic analysis triggers a systematic investigation to ensure product safety.

Caption: A decision workflow for the identification and control of unknown impurities.

References

- 1. This compound | 3289-23-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. alentris.org [alentris.org]

- 7. 1,4-Butane sultone | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-丁磺酸内酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. 1,4-Butane sultone(1633-83-6) IR Spectrum [m.chemicalbook.com]

- 11. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. community.wvu.edu [community.wvu.edu]

- 13. 1,3-Propanesultone(1120-71-4) 1H NMR spectrum [chemicalbook.com]

- 14. 1,4-Butane sultone(1633-83-6) 1H NMR [m.chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Determination of Propane-1,3-sultone in Workplace Air for Occupational Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of Trace Hydrocarbon Impurities in 1,3-Butadiene Using Optimized Rt-Alumina BOND/MAPD PLOT Columns [discover.restek.com]

- 18. CN105606747A - Method for determining content of 1,3-propanesultone - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

- 20. Separation of 1,3-Propane sultone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 21. 1,3-Propane sultone | SIELC Technologies [sielc.com]

- 22. researchgate.net [researchgate.net]

- 23. fda.gov [fda.gov]

Methodological & Application

Application Notes: 1,3-Butanesultone as a Performance-Enhancing Electrolyte Additive for Lithium-Ion Batteries

Executive Summary

The relentless drive for higher energy density, longer cycle life, and improved safety in lithium-ion batteries (LIBs) necessitates advanced electrolyte formulations. Standard carbonate-based electrolytes are prone to decomposition at the highly reactive electrode surfaces, leading to capacity fade and safety concerns. The strategic use of functional electrolyte additives is a cost-effective and powerful approach to engineer the critical electrode-electrolyte interphase.[1]

Sultones, a class of cyclic sulfonic acid esters, are highly effective additives that sacrificially decompose on the electrode surfaces to form a stable and robust Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interphase (CEI).[1] This guide focuses on 1,3-Butanesultone (1,3-BS) , a promising sultone derivative, detailing its mechanism of action and providing comprehensive protocols for its application and evaluation in LIB research. By forming a stable passivation layer, this compound mitigates electrolyte decomposition, enhances cycling stability, and improves the overall performance and longevity of LIBs, particularly those employing high-voltage cathodes or silicon-containing anodes.

The Causality Behind Interphase Engineering with Sultone Additives

The performance of a lithium-ion battery is intrinsically linked to the quality of the SEI. An ideal SEI should be electronically insulating to prevent further electrolyte reduction but ionically conductive to allow for the efficient transport of Li⁺ ions.[2] In the absence of an effective additive, the SEI is primarily formed from the decomposition of solvent molecules like ethylene carbonate (EC) and can be unstable, leading to:

-

Continuous Electrolyte Consumption: An unstable SEI can crack or dissolve during cycling, exposing fresh electrode surfaces and leading to ongoing electrolyte decomposition.

-

Irreversible Capacity Loss: The consumption of lithium ions and electrolyte during SEI formation and reformation contributes to a loss of reversible capacity.

-

Increased Impedance: A thick or poorly formed SEI can impede Li⁺ transport, increasing cell impedance and reducing power capability.

-

Gas Generation: Decomposition of carbonate solvents often produces gaseous byproducts (e.g., C2H4), which can lead to cell swelling and safety hazards.[3]

This compound, like its well-studied analog 1,3-Propane Sultone (PS), is designed to intervene in this process.[2][3][4] Due to its lower Lowest Unoccupied Molecular Orbital (LUMO) energy, it is preferentially reduced at the anode surface before the bulk electrolyte solvents.[1] This sacrificial reduction forms a more stable, compact, and effective SEI.

Mechanism of Action: Reductive Decomposition

The primary function of this compound occurs during the initial formation cycles of the battery. As the cell is charged for the first time, the anode potential drops, creating a highly reductive environment. This compound is reduced via a ring-opening mechanism, leading to the formation of a stable, sulfur-containing passivation layer.[2][4]

The proposed reductive decomposition pathway involves:

-

Electron Acceptance: The 1,3-BS molecule accepts electrons from the anode surface.

-

Ring Opening: The strained sultone ring opens, typically involving the cleavage of the S-O or O-C bonds.[2]

-

Formation of SEI Components: This process generates a variety of stable, insoluble lithium salts and organic species that deposit onto the anode surface. Key components derived from sultone additives include lithium sulfite (Li₂SO₃), lithium alkyl sulfonates (R-SO₃Li), and lithium alkyl sulfates (R-OSO₂Li).[2][4]

These sulfur-containing species create a dense and flexible SEI layer that effectively passivates the anode, preventing the continuous decomposition of the carbonate electrolyte solvents.

Mechanism of this compound-Mediated SEI Formation

Caption: Reductive decomposition of this compound at the anode.

Performance Enhancements: Expected Outcomes

The incorporation of sultone additives like this compound typically yields significant improvements in battery performance metrics. While specific data for this compound is emerging, performance can be benchmarked against other well-known sultones.

| Additive | Concentration | Cell Configuration | Key Improvement Metric | Result | Reference |

| None (Baseline) | 0% | LiNi1/3Co1/3Mn1/3O2 / Li | Capacity Retention after 80 cycles (3.0-4.6V) | 69% | [5] |

| Prop-1-ene-1,3-sultone (PES) | 2 wt% | LiNi1/3Co1/3Mn1/3O2 / Li | Capacity Retention after 80 cycles (3.0-4.6V) | 85.1% | [5] |

| 1,4-Butane sultone (BS) | 3 vol% | LiNi1/3Co1/3Mn1/3O2 / Li | Capacity Retention after 80 cycles (3.0-4.6V) | 86.9% | [5] |

| 1,3-Propane sultone (PS) | 1 wt% | Li-rich-NMC / Li | Capacity Retention after 240 cycles (2.0-5.0V) | ~89% | [6] |

Table 1: Comparative performance of various sultone additives in enhancing capacity retention in Li-ion cells.

| Additive | Cell Configuration | Condition | Charge Transfer Resistance (Rct) | Reference |

| None (Baseline) | Graphite / LiCoO₂ | Before storage at 70°C | Higher than with PS | [6] |

| 1,3-Propane sultone (PS) | Graphite / LiCoO₂ | Before storage at 70°C | Lower than baseline | [6] |

| Vinylene Carbonate (VC) | Graphite / LiCoO₂ | Before storage at 70°C | Higher than with PS | [6] |

Table 2: Effect of 1,3-Propane Sultone on Charge Transfer Resistance, indicating the formation of a less resistive SEI compared to other additives and the baseline.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating this compound in a research setting. All procedures should be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol 1: Electrolyte Preparation

Objective: To prepare a standard carbonate-based electrolyte containing this compound.

Materials:

-

Battery-grade solvents: Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC) (or other co-solvents like DMC, DEC).

-

Lithium Salt: Lithium hexafluorophosphate (LiPF₆).

-

Additive: High-purity this compound (≥99.9%).

-

Volumetric flasks, magnetic stirrer, and inert labware.

Procedure:

-

Solvent Preparation: In an Ar-filled glovebox, prepare the solvent mixture. For a common formulation, mix EC and EMC in a 3:7 weight ratio. Ensure complete homogenization by stirring for at least 1-2 hours.

-

Salt Dissolution: Slowly add LiPF₆ to the solvent mixture while stirring to achieve a final concentration of 1.0 M. The dissolution of LiPF₆ is endothermic; allow the solution to return to ambient temperature inside the glovebox. Continue stirring until the salt is fully dissolved (typically 4-6 hours). This is the baseline electrolyte .

-

Additive Incorporation: Calculate the required mass of this compound to achieve the desired weight percentage (typically 1-3 wt%). A starting concentration of 2 wt% is recommended for initial screening.

-

Final Mixing: Add the calculated amount of this compound to the baseline electrolyte. Stir the final solution for at least 2-3 hours to ensure the additive is completely dissolved and evenly distributed.

-

Storage: Store the electrolyte in a sealed container in the glovebox, protected from light. It is recommended to use the electrolyte within one week of preparation.

Workflow for Electrolyte Preparation and Cell Assembly

Caption: Standard workflow from electrolyte preparation to cell testing.

Protocol 2: Coin Cell Assembly and Formation

Objective: To assemble and perform the initial formation cycles on CR2032 coin cells for electrochemical evaluation.

Materials:

-

CR2032 coin cell components (casings, gaskets, spacers, springs).

-

Cathode and anode discs (e.g., NMC811 and graphite).

-

Microporous separator (e.g., Celgard 2325).

-

Electrolyte with and without this compound.

-

Battery cycler.

Procedure:

-

Cell Stacking: Assemble the coin cell in the following order inside the glovebox: negative cap, anode, separator, cathode, spacer, spring, positive cap.

-